N-Boc-L-arginine hydrochloride monohydrate
Description
Overview of L-Arginine Derivatives in Chemical and Biochemical Sciences
L-arginine, a semi-essential proteinogenic amino acid, is a fundamental component in numerous biological processes. chemicalbook.comfarmaciajournal.comnih.gov Its defining feature is the guanidinium (B1211019) group in its side chain, which is protonated at physiological pH, rendering it basic and capable of forming multiple hydrogen bonds. nih.gov L-arginine is a crucial substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a vital signaling molecule in the cardiovascular, nervous, and immune systems. farmaciajournal.commedchemexpress.com
The inherent biological importance of L-arginine has spurred extensive research into its derivatives to modulate its functions or utilize its structural framework for new applications. These derivatives are synthesized by modifying the carboxyl group, the α-amino group, or the guanidino side chain. Examples include:
Schiff bases: A novel series of L-arginine derivatives with an imine structure have been synthesized and evaluated for their antioxidant potential. farmaciajournal.com Many of these compounds demonstrated enhanced antioxidant activity compared to L-arginine itself. farmaciajournal.com
Methylated Arginines: Analogs like asymmetric dimethylarginine (ADMA) and L-Nω-monomethyl arginine (L-NMMA) are known endogenous inhibitors of NOS and are subjects of study in various diseases. researchgate.net
Enzyme Inhibitors: Derivatives are designed to inhibit enzymes like arginase, which converts L-arginine to ornithine and urea. researchgate.net Excessive arginase activity is linked to conditions such as retinopathy and cancer, making its inhibitors potential therapeutic targets. researchgate.net
Peptide-based drugs: L-arginine and its derivatives are incorporated into peptides to enhance their therapeutic properties. For example, Perindopril L-arginine is an angiotensin-converting enzyme (ACE) inhibitor used in cardiovascular disease research. medchemexpress.com
The modification of L-arginine allows researchers to fine-tune its properties, leading to the development of compounds with specific biological activities and applications in medicinal chemistry and bioconjugation. farmaciajournal.comchemimpex.com
Historical Context of N-Boc-L-Arginine Hydrochloride Monohydrate in Peptide Synthesis and Drug Development
The development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the early 1960s revolutionized the field, making the synthesis of complex peptides feasible. This strategy relies heavily on effective protecting group schemes. nih.gov The "Boc/benzyl" protection scheme was one of the two main original methods. nih.govbiosynth.com In this approach, the α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups and the C-terminal linkage to the solid resin support are protected with groups, such as benzyl (B1604629) ethers, that are stable to the Boc-removal conditions but can be cleaved at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (B91410) (HF). peptide.comgoogle.com
This compound emerged as a crucial building block within this chemical framework. The guanidino side chain of arginine is highly basic and requires its own protection to prevent side reactions during synthesis. peptide.commdpi.com Early protecting groups for arginine in Boc chemistry included nitro (NO2) and tosyl (Tos). peptide.commdpi.com
The use of this compound provides a stable, easy-to-handle starting material for incorporating arginine into a growing peptide chain. chemimpex.comcarlroth.com The Boc group ensures that only the carboxyl group is available for coupling, while the hydrochloride salt form often improves the compound's crystallinity and stability. The monohydrate indicates the presence of a single water molecule within the crystal lattice. tcichemicals.com
This specific compound has been instrumental in the synthesis of countless biologically active peptides for research and drug development. chemimpex.comchemimpex.com Its applications range from creating peptide libraries for drug discovery to the synthesis of peptide-based drugs targeting a variety of diseases, including cardiovascular and metabolic disorders. chemimpex.comchemimpex.com The ability to efficiently incorporate the functionally critical arginine residue into synthetic peptides, made possible by reagents like this compound, continues to underpin significant advances in medicinal chemistry and biochemistry. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | Boc-L-Arg-OH·HCl·H₂O, Nα-(tert-Butoxycarbonyl)-L-arginine Hydrochloride Monohydrate | chemimpex.comtcichemicals.com |
| Molecular Formula | C₁₁H₂₂N₄O₄·HCl·H₂O | tcichemicals.comchemimpex.com |
| Molecular Weight | 328.79 g/mol | carlroth.comchemimpex.comnih.gov |
| Appearance | White powder | chemimpex.com |
| Purity | ≥98% | tcichemicals.comchemimpex.com |
| CAS Number | 35897-34-8 | tcichemicals.comchemicalbook.com |
| Solubility | Slightly soluble in water | chemicalbook.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4.ClH.H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;1H2/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXLPYFDJUFEHQ-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35897-34-8, 114622-81-0 | |
| Record name | L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-L-Arginine.HCl.H2O | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Mechanisms
Tert-Butyloxycarbonylation of L-Arginine
The introduction of the Boc protecting group onto the α-amino group of L-arginine is a fundamental transformation in peptide chemistry. This process, known as tert-butyloxycarbonylation, renders the amino group unreactive to subsequent coupling reactions, thereby enabling the selective formation of peptide bonds. total-synthesis.comlibretexts.org
The most prevalent method for the N-Boc protection of amino acids involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comchemicalbook.com This reagent readily reacts with the nucleophilic amino group of L-arginine in a nucleophilic acyl substitution reaction. jk-sci.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, in a suitable solvent like tetrahydrofuran (B95107) (THF) or aqueous mixtures. total-synthesis.comjk-sci.com The amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, displacing a tert-butyl carbonate leaving group, which subsequently decomposes into the volatile byproducts carbon dioxide and tert-butanol. jk-sci.com
Recent advancements in organocatalysis have identified guanidine (B92328) hydrochloride as an effective catalyst for the N-Boc protection of amines. umz.ac.irresearchgate.net This method offers a simple and efficient pathway for the chemoselective N-tert-butyloxycarbonylation of various amino compounds, including amino acids. umz.ac.irresearchgate.net The reaction proceeds smoothly in ethanol (B145695) at a slightly elevated temperature (35–40 °C), affording the N-Boc protected amino acids in excellent yields. umz.ac.irresearchgate.net The catalytic role of guanidine hydrochloride is believed to involve the activation of the amine substrate, thereby enhancing its nucleophilicity towards the Boc anhydride. While the specific application of guanidine hydrochloride as a catalyst for the N-Boc protection of L-arginine itself is a subject of ongoing research, its proven efficacy with other amino acids suggests a promising avenue for process optimization. openrepository.combangor.ac.uk
Achieving high yield and chemoselectivity in the N-Boc protection of L-arginine is paramount. The presence of the highly basic guanidinium (B1211019) group in the side chain of arginine presents a challenge, as it can compete with the α-amino group for the Boc anhydride. Therefore, careful optimization of reaction parameters is crucial. Key factors influencing the outcome of the reaction include:
Solvent: A variety of solvents can be employed, with the choice often depending on the specific base used and the desired work-up procedure. Common solvents include tetrahydrofuran (THF), dioxane, and aqueous mixtures.
Base: The choice and stoichiometry of the base are critical for controlling the pH of the reaction mixture and ensuring the deprotonation of the α-amino group without promoting side reactions.
Temperature: The reaction is typically carried out at or below room temperature to minimize potential side reactions and decomposition of the product.
Reaction Time: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time for complete conversion.
| Parameter | Condition | Rationale |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Efficient and widely used Boc-protecting agent. chemicalbook.comchemicalbook.com |
| Catalyst (Optional) | Guanidine Hydrochloride | Organocatalyst for efficient N-Boc protection. umz.ac.irresearchgate.net |
| Solvent | Ethanol, THF, Dioxane, Aqueous mixtures | Solubilizes reactants and facilitates the reaction. |
| Base | Triethylamine, Sodium Hydroxide | Deprotonates the α-amino group for nucleophilic attack. total-synthesis.com |
| Temperature | 0°C to 40°C | Controls reaction rate and minimizes side reactions. umz.ac.irresearchgate.net |
| Interactive Data Table: Optimized Conditions for N-Boc Protection of L-Arginine |
Hydrochloride Salt Formation
Following the successful N-tert-butyloxycarbonylation of L-arginine, the next step involves the formation of the hydrochloride salt. chembk.com This is typically achieved by treating the N-Boc-L-arginine with hydrochloric acid. chembk.comorgsyn.org The addition of hydrochloric acid serves two primary purposes: it protonates the basic guanidinium group in the side chain and the remaining unreacted amino groups, and it facilitates the precipitation of the product as a stable, crystalline solid. chemicalbook.com The resulting N-Boc-L-arginine hydrochloride is often isolated as a monohydrate, meaning that one molecule of water is incorporated into the crystal lattice for each molecule of the compound. biosynth.compeptide.com The salt form enhances the compound's stability and handling characteristics, making it suitable for storage and subsequent use in peptide synthesis. chemicalbook.com
Mechanistic Aspects of Boc Group Protection in Amino Acid Synthesis
The use of the Boc protecting group is a cornerstone of modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). google.com Its effectiveness stems from its ability to be selectively removed under mild acidic conditions, leaving other protecting groups and the peptide backbone intact. total-synthesis.com
The primary function of the Boc group is to temporarily block the reactivity of the α-amino group of an amino acid. total-synthesis.com This protection prevents the amino acid from self-polymerizing or reacting at the wrong position during the formation of a peptide chain. libretexts.org Once the desired peptide bond is formed, the Boc group can be cleanly removed by treatment with a mild acid, such as trifluoroacetic acid (TFA). jk-sci.comchemistrysteps.com This deprotection step regenerates the free amino group, which is then ready to participate in the next coupling reaction. The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation is then typically scavenged to prevent unwanted side reactions. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. jk-sci.comchemistrysteps.com This orthogonal deprotection strategy, where the Boc group is acid-labile while other protecting groups may be base-labile or removed by hydrogenolysis, is fundamental to the successful synthesis of complex peptides. organic-chemistry.org
Acid-Labile Nature of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, especially in peptide chemistry. organic-chemistry.org Its popularity stems from its stability under a wide range of basic and nucleophilic conditions, allowing for selective deprotection of other protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, in an orthogonal strategy. organic-chemistry.org However, the key feature of the Boc group is its susceptibility to cleavage under acidic conditions. google.com
The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. organic-chemistry.org This carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. The formation of the tert-butyl cation means that scavengers, such as anisole (B1667542) or thiophenol, are often employed to prevent potential side reactions where the cation might alkylate sensitive residues, like tryptophan or methionine. organic-chemistry.org
Deprotection of the Nα-Boc group on arginine is typically achieved using strong acids. sigmaaldrich.com Common reagents include neat or concentrated solutions of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate. google.comreddit.comnih.gov The specific conditions can be tailored based on the presence of other acid-sensitive groups within the molecule. For instance, while the Nα-Boc group is readily cleaved by TFA, protecting groups on the arginine side chain, such as the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, are also designed to be removed by strong acid treatment, often requiring prolonged exposure. nih.govub.edu
The following table summarizes typical acidic conditions used for the removal of the Boc protecting group.
Table 1: Representative Conditions for N-Boc Deprotection
| Reagent System | Solvent | Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20% TFA, 0°C to Room Temp, 2.5h | reddit.com |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M HCl, 0°C | reddit.com |
| Oxalyl Chloride | Methanol (MeOH) | 3 equivalents, Room Temp, < 3h | nih.gov |
Stereoselective Synthesis Applications
N-Boc-L-arginine hydrochloride monohydrate serves as a crucial chiral building block in the synthesis of complex, optically pure molecules. biosynth.com As a protected natural α-amino acid, it provides a stereodefined center that can be elaborated into other valuable chiral structures, such as diamines and other non-proteinogenic amino acids. mdpi.com The Boc group facilitates its use in various coupling reactions by masking the nucleophilicity of the α-amino group, while the inherent chirality of the L-arginine backbone directs the stereochemical outcome of subsequent transformations.
Enzymatic Reduction in Chiral Intermediate Production
Enzymatic methods are increasingly favored for the synthesis of chiral compounds due to their high stereoselectivity and operation under mild conditions. rsc.org While direct enzymatic reduction of the carboxylic acid of N-Boc-L-arginine is less common, a powerful related strategy involves the enzymatic reductive amination of corresponding α-keto acids to produce chiral amino acids and their derivatives. researchgate.net In this approach, an N-Boc-protected α-keto acid analogue can be stereoselectively converted into the desired N-Boc-L-amino acid using enzymes like amino acid dehydrogenases. nih.govnih.gov
These enzymes, such as phenylalanine dehydrogenase and others, catalyze the asymmetric amination of a ketone using an ammonia (B1221849) source and a reducing cofactor, typically NADH or NADPH. nih.gov The cofactor is often regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase, which oxidizes formate to carbon dioxide. nih.gov This methodology allows for the production of highly enantiomerically pure amino acid derivatives. For example, engineered dehydrogenases have been successfully used for the scalable synthesis of complex N-Boc-protected chiral intermediates for pharmaceuticals. nih.gov This demonstrates the compatibility of the Boc protecting group with enzymatic systems and highlights a key application in producing valuable chiral building blocks. nih.gov
The following table details an example of an engineered enzyme used in the synthesis of a chiral N-Boc-amino acid intermediate.
Table 2: Example of Enzymatic Reductive Amination for Chiral Intermediate Synthesis
| Enzyme | Substrate | Product | Key Findings | Reference |
|---|
Applications in Peptide and Peptidomimetic Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for creating peptides, where the growing peptide chain is anchored to an insoluble resin support. N-Boc-L-arginine hydrochloride monohydrate is a key reagent in what is known as the Boc/Bzl protection scheme for SPPS. In this strategy, the acid-labile Boc group provides temporary protection for the N-alpha nitrogen of the amino acids, while more permanent, benzyl-based groups are used for side-chain protection peptide.com.
In the context of SPPS, this compound functions as a critical building block. The Boc group effectively shields the alpha-amino group, ensuring that peptide bond formation occurs exclusively at the C-terminus of the amino acid. This directed reactivity is fundamental to the stepwise, controlled elongation of the peptide chain nbinno.com. After the coupling of the arginine residue to the nascent peptide, the Boc group is removed, typically with an acid such as trifluoroacetic acid (TFA), to expose a new N-terminal amine for the next coupling cycle google.compeptide.com. This iterative process of coupling and deprotection allows for the precise assembly of a desired peptide sequence google.com.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 35897-34-8 fishersci.ca |
| Molecular Formula | C11H23ClN4O4 fishersci.ca |
| Molecular Weight | 310.78 g/mol fishersci.ca |
| Appearance | White to almost white powder/crystal fishersci.ca |
| Solubility | Slightly soluble in water fishersci.ca |
The guanidino side chain of arginine is strongly nucleophilic and, if left unprotected, can be susceptible to undesired acylation during the coupling steps of peptide synthesis sigmaaldrich.comgoogle.com. While various side-chain protecting groups for arginine exist, such as Tosyl (Tos) or Nitro (NO2), there are synthetic strategies that employ side-chain unprotected arginine derivatives like this compound sigmaaldrich.compeptide.com.
In such cases, methodologies have been developed to minimize side-chain acylation. One key approach is the careful control of the reaction conditions, particularly the amount of base used to promote the coupling reaction. By ensuring that the molar amount of base is not in excess of the side-chain unprotected arginine, the risk of acylation at the guanidino group can be significantly reduced google.com. This strategy provides processing benefits by avoiding the need for side-chain protecting groups and their subsequent removal, which can sometimes lead to peptide degradation and lower yields google.comgoogle.com.
Solution-Phase Peptide Synthesis
While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments that can be later joined together. This compound is also utilized in this approach google.comnih.gov. In solution-phase synthesis, all reactants are dissolved in a suitable solvent. The principles of amino group protection with the Boc group and subsequent deprotection are analogous to those in SPPS, ensuring the orderly formation of peptide bonds youtube.com. This method can be advantageous for purification of intermediates at each step, potentially leading to a very pure final product nih.gov.
Synthesis of Arginine-Containing Bioactive Peptides
Arginine is a crucial amino acid in many biologically active peptides due to its positively charged guanidinium (B1211019) group, which is often involved in molecular recognition and binding events nih.gov. This compound serves as an essential precursor for the incorporation of arginine into a wide array of synthetic bioactive peptides and peptidomimetics nih.gov. These synthetic peptides are investigated for a variety of therapeutic applications nih.gov.
A specific area of research where arginine-containing peptides are of interest is in the development of antinociceptive (pain-relieving) agents. For example, endomorphins are endogenous opioid peptides with high affinity and selectivity for the μ-opioid receptor, and they play a role in pain modulation nih.gov. Researchers have synthesized analogs of endomorphin-1 to study their binding activity and potential as analgesics nih.gov. Furthermore, studies have shown that linking oligoarginine chains to the C-terminus of endomorphin-1 can improve its delivery to the brain and elicit potent antinociceptive effects after peripheral administration nih.gov. The synthesis of such arginine-rich peptide analogs would rely on arginine building blocks like this compound to incorporate the necessary arginine residues into the peptide sequence.
Compound Index
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | Boc-Arg-OH·HCl·H2O |
| tert-butyloxycarbonyl | Boc |
| Trifluoroacetic acid | TFA |
| Tosyl | Tos |
| Nitro | NO2 |
µ-Opioid Receptor Agonists
The synthesis of potent and selective µ-opioid receptor agonists, which are crucial for pain management, often utilizes Boc-protected arginine derivatives. These agonists include analogues of naturally occurring opioid peptides like dermorphin. Dermorphin, originally isolated from frog skin, is a heptapeptide with high affinity and selectivity for the µ-opioid receptor.
In the development of dermorphin analogues, solid-phase peptide synthesis (SPPS) is a common strategy. Research into creating more selective peptides has involved substituting amino acids in the original sequence. For instance, analogues have been synthesized containing a D-arginine residue in position 2. In one such synthesis, α-N-Fmoc-D-arginine was coupled to the growing peptide chain on a solid support. frontiersin.org The synthesis process relies on protecting the alpha-amino group of the amino acids to be added, for which Boc chemistry is a well-established method. frontiersin.org The use of Boc-protected arginine, such as in "boc-d-arg-dmt-lys-(boc)-phe-nh2", highlights its role in constructing these complex opioid peptides. frontiersin.org The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a reliable method for the solid-phase synthesis of opioid peptides like Deltorphin II and its analogues. frontiersin.org
The research findings for a highly selective dermorphin analogue are summarized in the table below.
| Compound | Structure | µ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) | Selectivity (δ Ki / µ Ki) |
| H-Tyr-D-Arg-Phe-Lys-NH₂ | Tetrapeptide analogue | High | Low | High |
This table presents qualitative data on the high affinity and selectivity of a dermorphin analogue containing D-arginine, synthesized using peptide synthesis techniques that employ protected amino acids like Boc-arginine. frontiersin.org
Peptides with Antithrombotic Activity
N-Boc-L-arginine derivatives are fundamental in the synthesis of peptides and peptidomimetics designed to modulate coagulation and prevent thrombosis. These agents often target thrombin, a key enzyme in the blood clotting cascade.
A prominent example is the synthesis of Argatroban, a potent and selective direct thrombin inhibitor. mdpi.comnih.gov Argatroban is a synthetic L-arginine derivative, and its synthesis has been achieved in a multi-step process. nih.gov A key step involves the condensation of a substituted pipecolic acid ester with a protected arginine derivative, specifically Nα-Boc-Nω-nitro-L-arginine. mdpi.comgoogle.compnas.org This reaction leads to two diastereomers, one of which serves as the direct precursor to Argatroban. mdpi.comgoogle.com The use of the Boc-protected arginine ensures that the coupling reaction occurs correctly at the desired amino group.
Another important class of antithrombotic peptides are those based on the Arg-Gly-Asp (RGD) sequence. RGD peptides can inhibit platelet aggregation by binding to integrin receptors. nih.govscialert.net The synthesis of RGD-based peptides and their mimetics is commonly performed using solid-phase peptide synthesis (SPPS), where Boc-protected amino acids, including Boc-L-arginine, are standard reagents. pnas.orgnih.gov
Furthermore, analogues of hirudin, a potent natural thrombin inhibitor, have been synthesized to improve their therapeutic properties. nih.gov In some synthetic hirudin fragments, amino acid substitutions are made to enhance binding to thrombin; for example, replacing Serine at position 2 with Arginine resulted in an analogue that binds significantly more tightly to both forms of thrombin. nih.gov Such syntheses are carried out using SPPS, which necessitates the use of protected amino acids.
| Compound/Peptide Class | Target | Synthetic Precursor | Key Research Finding |
| Argatroban | Thrombin | Nα-Boc-Nω-nitro-L-arginine | A key precursor in the stereospecific synthesis of this direct thrombin inhibitor. mdpi.comgoogle.com |
| RGD Peptides | Integrin αvβ3 | Boc-L-arginine | Used in SPPS to create peptides that inhibit platelet aggregation and cancer cell proliferation. nih.govscialert.net |
| Hirudin Analogue (S2R) | Thrombin | Protected Arginine | Replacement of Ser2 with Arg increased binding affinity to the fast and slow forms of thrombin by 24- and 125-fold, respectively. nih.gov |
Peptides with Antigenic Activity
The inclusion of arginine residues is often beneficial in the design of synthetic peptide vaccines, as the positively charged guanidino group can enhance immunogenicity. Protected arginine derivatives like this compound are essential for the precise chemical synthesis of these antigenic peptides. pnas.org
A key application is in the development of epitope-based vaccines, which use small, defined peptide sequences to elicit a specific immune response. For example, peptide-based vaccines have been designed against Foot-and-Mouth Disease Virus (FMDV). mdpi.comyildiz.edu.trnih.gov The synthesis of these vaccine candidates involves assembling peptides that mimic B-cell and T-cell epitopes from viral proteins. mdpi.comnih.gov Standard solid-phase peptide synthesis (SPPS) with Fmoc or Boc chemistry is used for this purpose. mdpi.compnas.org In the synthesis of FMDV vaccine peptides, the arginine residue's side chain was protected with NG-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), a common protecting group in modern peptide synthesis strategies that often complement Boc-based methods. mdpi.com
Another approach to enhancing the immunogenicity of synthetic peptides is the Multiple Antigenic Peptide (MAP) system. This system uses a core matrix, typically made of lysine residues, to which multiple copies of the antigenic peptide are attached. nih.gov The entire MAP, including the core and the peptide antigens, can be prepared in a single, continuous solid-phase synthesis, which relies on protected amino acid building blocks. nih.gov This method creates a macromolecule with a high density of the desired epitope, capable of eliciting a strong antibody response without conjugation to a traditional protein carrier. nih.gov
The development of vaccines against cancer antigens also relies on synthetic peptides. Peptides derived from tumor-associated antigens like MAGE-3 and HER-2/neu are synthesized to be presented by HLA molecules and elicit a response from cytotoxic T lymphocytes (CTLs). google.comnih.gov The synthesis of these specific peptide epitopes is achieved using solid-phase methods where protected amino acids are indispensable. google.com
| Vaccine/Peptide Type | Target Disease/Antigen | Synthesis Detail | Research Finding |
| Dendrimeric Peptide | Foot-and-Mouth Disease Virus (FMDV) | SPPS using side-chain protected Arginine (Pbf). mdpi.com | Multiepitopic peptide constructs elicited solid protection against FMDV in preclinical models. mdpi.com |
| Multiple Antigenic Peptide (MAP) | Various (General Platform) | Single continuous solid-phase synthesis. nih.gov | Elicited high-titer antibodies in rabbits and mice that reacted with the corresponding native proteins. nih.gov |
| Epitope Peptides | MAGE-3 / HER-2/neu | Solid-phase synthesis using protected amino acids. google.comnih.gov | Synthetic peptides were used to identify and elicit CTLs that could recognize and kill tumor cells. google.com |
Peptide Mimetics with Dopamine Receptor Modulatory Activity
Information regarding the specific use of this compound in the synthesis of peptide mimetics with dopamine receptor modulatory activity is not extensively available in the reviewed scientific literature. While research exists on the role of arginine residues in dopamine receptor function and the synthesis of various peptide mimetics, a direct and detailed application of this specific compound for this particular purpose is not well-documented in the available sources.
The Pivotal Role of this compound in Pharmaceutical Innovation
This compound, a protected derivative of the amino acid L-arginine, serves as a critical component in modern pharmaceutical research and development. Its unique chemical structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, allows for precise control in complex chemical syntheses, making it an invaluable tool in the creation of advanced therapeutics. This article explores the multifaceted applications of this compound in drug discovery, focusing on its contributions to drug delivery, peptide synthesis, and the modulation of key biological targets.
Role in Drug Discovery and Pharmaceutical Research
: Anti-tumor Effects and Cancer Therapy Research
This compound serves as a crucial building block in the synthesis of peptides and other complex molecules for research purposes. chemimpex.comcarlroth.combiosynth.com While direct studies on the anti-tumor effects of this compound are not the focus of research, extensive investigation has been conducted on its core component, L-arginine, and its role in cancer therapy. Many cancers exhibit a dependency on external arginine for survival and growth, making the L-arginine metabolic pathway a significant target in oncology. nih.govmdpi.com
Inhibition of DNA Synthesis, Protein Synthesis, and Cell Proliferation
The role of arginine in cellular proliferation is complex, with research indicating that both its deprivation and, in some contexts, its supplementation can inhibit tumor growth. Many types of tumor cells are considered arginine auxotrophic, meaning they have a reduced or absent ability to synthesize their own arginine due to the silencing of enzymes like argininosuccinate (B1211890) synthetase 1 (ASS1). nih.govmdpi.commdpi.com This metabolic vulnerability makes them dependent on extracellular arginine for critical cellular processes.
Arginine deprivation therapy is an approach that leverages this dependency. By depleting circulating arginine, these therapies aim to selectively starve tumor cells, leading to the inhibition of protein synthesis, cell cycle arrest, and ultimately, cell death. nih.govmdpi.com The extracellular arginine pool is responsible for a significant portion of the material needed for new protein synthesis. nih.gov Studies have demonstrated that arginine deprivation can have an anti-proliferative effect on various cancer cell lines. nih.gov
Conversely, some studies have shown that L-arginine supplementation can inhibit the proliferation of specific cancer cells. For instance, in patients with colorectal adenoma, L-arginine administration was found to restrain crypt cell hyperproliferation. nih.gov Similarly, in a rodent model of breast cancer, L-arginine supplementation inhibited tumor growth by enhancing the host's immune response. nih.gov In certain breast cancer cell lines with high arginase activity, an intermediate of arginine metabolism, N(omega)-hydroxy-L-arginine, selectively inhibits cell proliferation and induces apoptosis. nih.gov
Table 1: Research Findings on L-Arginine's Role in Cancer Cell Proliferation
| Research Focus | Cancer Model | Key Finding | Reference |
| Arginine Deprivation | General (Arginine-auxotrophic tumors) | Deprivation exploits tumor vulnerability, leading to inhibition of protein synthesis and cell demise. | nih.gov |
| Arginine Deprivation | Human Lung Carcinoma Cells | Treatment with arginine deiminase (an arginine-degrading enzyme) has an anti-proliferative effect mediated by protein synthesis inhibition. | nih.gov |
| Arginine Supplementation | Colorectal Adenoma and Adenocarcinoma (Human Patients) | L-arginine treatment significantly lowered the proliferating cell nuclear antigen labeling index, indicating reduced cell proliferation. | nih.gov |
| Arginine Supplementation | 4T1 Breast Cancer (Mouse Model) | L-arginine treatment inhibited tumor growth and prolonged survival time, associated with a reduction of myeloid-derived suppressor cells (MDSCs). | nih.gov |
| Arginase Pathway Inhibition | MDA-MB-468 Breast Cancer Cells (High Arginase) | N(omega)-hydroxy-L-arginine (an L-arginine metabolite) inhibited proliferation and induced apoptosis. | nih.gov |
Modulation of Nitric Oxide Release in Tumor Growth
The L-arginine/nitric oxide (NO) pathway plays a well-documented, yet complex and often contradictory, role in tumor biology. nih.gov L-arginine is the sole physiological substrate for nitric oxide synthase (NOS) enzymes, which produce NO. nih.govnih.gov Nitric oxide itself is a critical signaling molecule that can influence tumor progression through various mechanisms, including angiogenesis, cell proliferation, apoptosis, and metastasis. nih.gov
The effect of NO on tumors can be dual-natured; it can either promote or inhibit tumor growth depending on its concentration, the duration of exposure, and the specific tumor microenvironment. nih.gov
Anti-Tumor Effects: In some contexts, increased NO production is associated with anti-cancer effects. In a study on patients with colorectal adenoma, L-arginine supplementation led to increased expression of inducible nitric oxide synthase (iNOS) and higher serum NO levels, which was correlated with reduced cell proliferation. nih.gov This suggests that in certain cancers, boosting the L-arginine/NO pathway can be a therapeutic strategy. nih.gov
Pro-Tumor Effects: Conversely, NO can also promote tumor growth by enhancing blood vessel formation (angiogenesis), which supplies the tumor with necessary oxygen and nutrients. nih.gov Because of this, some therapeutic strategies focus on inhibiting NOS enzymes to reduce NO production and thereby suppress tumor growth and angiogenesis. researchgate.netresearchgate.net
This dual role underscores the complexity of targeting the L-arginine/NO pathway for cancer therapy. This compound, as a precursor for synthesizing arginine-based probes and molecules, is valuable for research aimed at dissecting these nuanced roles. chemimpex.com
Table 2: Dual Roles of the L-Arginine/Nitric Oxide Pathway in Cancer
| Role | Mechanism of Action | Therapeutic Implication | Reference |
| Anti-Tumor | High concentrations of NO can induce apoptosis and inhibit cell proliferation. | L-arginine supplementation to increase NO production. | nih.govnih.gov |
| Pro-Tumor | NO can promote angiogenesis, providing oxygen and nutrients that support tumor growth and invasion. | Inhibition of Nitric Oxide Synthase (NOS) to decrease NO production. | nih.govnih.gov |
Arginine-Based Drug Development
This compound is a foundational reagent in the development of arginine-based drugs and therapeutic agents. carlroth.comchemimpex.com Its "Boc" protecting group allows for the precise incorporation of arginine into larger, more complex molecules like peptides and enzyme inhibitors during chemical synthesis. chemimpex.comchemimpex.com
The primary strategy in arginine-based drug development for cancer has been arginine deprivation therapy. mdpi.commdpi.com This involves using enzymes that degrade arginine, thereby depleting the supply available to tumors.
Key research areas include:
Enzyme-Mediated Arginine Deprivation: This approach uses arginine-degrading enzymes to lower systemic arginine levels. The most studied of these is a pegylated form of arginine deiminase (ADI-PEG 20), which has undergone clinical trials for cancers that lack the ASS1 enzyme, such as mesothelioma and hepatocellular carcinoma. mdpi.com
Synthesis of Peptide Therapeutics: As a protected amino acid, this compound is essential for the solid-phase synthesis of peptides. carlroth.com This allows for the creation of novel antibacterial peptides and other bioactive compounds where the arginine residue is critical for function. caymanchem.com
Development of Enzyme Inhibitors: Arginine derivatives are used to design inhibitors for various enzymes involved in cancer progression. For example, researchers have synthesized inhibitors of Protein Arginine Methyltransferases (PRMTs), a class of epigenetic enzymes that are upregulated in many tumors. mdpi.com this compound can serve as a starting scaffold for creating such targeted inhibitors. biosynth.com
The versatility of this compound makes it an indispensable tool for medicinal chemists and pharmaceutical researchers aiming to design and synthesize the next generation of arginine-targeted cancer therapies. chemimpex.combiosynth.com
Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds. For N-Boc-L-arginine hydrochloride monohydrate, IR spectroscopy confirms the presence of the key structural components: the Boc protecting group, the amino acid backbone, the guanidinium (B1211019) side chain, the carboxylic acid, and the water of hydration.
FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy provides high-resolution data on the molecular vibrations. The spectrum of this compound is characterized by several key absorption bands. The presence of the Boc (tert-butoxycarbonyl) group is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed around 1690-1710 cm⁻¹. The N-H stretching vibrations from the urethane and the protonated guanidinium group appear as broad bands in the 3000-3400 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic chain and the tert-butyl group are visible in the 2850-2980 cm⁻¹ range. The presence of the carboxylic acid is indicated by a broad O-H stretch overlapping with the N-H region and a C=O stretch that is often superimposed with the Boc carbonyl band. The monohydrate is evidenced by a broad O-H stretching band around 3400-3500 cm⁻¹.
ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the analysis of solid or liquid samples with minimal preparation. The resulting ATR-IR spectrum is broadly comparable to a traditional transmission FTIR spectrum. For this compound, ATR-IR is effective in identifying the principal functional groups. The technique is particularly sensitive to surface characteristics and provides clear signals for the N-H, C=O, and C-H vibrations that define the molecule's structure. sci.amnih.gov The key vibrational frequencies are consistent with those obtained by standard FTIR.
Interactive Data Table: Key IR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3400-3500 | O-H Stretch | Water of hydration |
| 3000-3400 | N-H Stretch | Guanidinium group (R-NH-C(=NH₂⁺)NH₂) and Urethane (R-NH-COO) |
| 2850-2980 | C-H Stretch | Aliphatic (CH₂) and tert-butyl group |
| 1690-1710 | C=O Stretch | Boc group (urethane carbonyl) |
| ~1670 | C=N Stretch / N-H Bend | Guanidinium group |
| ~1550 | N-H Bend | Amide II (from urethane linkage) |
| ~1160 | C-O Stretch | Boc group (C-O linkage) |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that detects molecular vibrations based on inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information that can be difficult to obtain from IR spectroscopy.
For this compound, the Raman spectrum is dominated by signals from the carbon backbone and the highly polarizable guanidinium group. scielo.brscienceopen.com The symmetric stretching of the C-N-C bonds in the guanidinium group gives rise to a strong, characteristic peak. Vibrations associated with the C-C backbone and CH₂ bending modes are also clearly resolved. While the C=O stretch of the Boc group is visible, it is typically weaker in Raman than in IR spectra. Polarized Raman studies on the parent compound, L-arginine hydrochloride monohydrate, have provided detailed assignments for the vibrational modes, which serve as a strong basis for interpreting the spectrum of the Boc-protected derivative. scielo.brscienceopen.com
Interactive Data Table: Characteristic Raman Shifts
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 2850-3000 | C-H Stretch | Aliphatic (CH₂) and tert-butyl group |
| ~1670 | C=N Stretch | Guanidinium group |
| ~1410 | CH₂ Scissoring / COO⁻ Symm. Stretch | Aliphatic chain / Carboxylate |
| ~1052 | C-N Stretch | Cα-N bond |
| ~930-940 | NH₂ Wagging | Guanidinium group |
| ~551 | δ(N-C-N) | Guanidinium group bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
For this compound, ¹H NMR provides a distinct signal for each unique proton in the molecule. The nine protons of the tert-butyl group of the Boc protector appear as a prominent singlet at approximately 1.45 ppm. nih.gov The protons of the arginine side chain (β-CH₂, γ-CH₂, and δ-CH₂) appear as multiplets between approximately 1.5 and 3.2 ppm. The α-proton (α-CH) is typically observed as a multiplet around 4.0-4.2 ppm.
Interactive Data Table: Typical NMR Chemical Shifts (in MeOD)
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Boc -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.7 |
| Boc -C (CH₃)₃ | - | ~80.7 |
| Boc -C=O | - | ~158.1 |
| α-CH | ~4.16 (m, 1H) | ~53.7 |
| β-CH₂ | ~1.8-1.9 (m, 2H) | ~28.0 |
| γ-CH₂ | ~1.6-1.7 (m, 2H) | ~24.0 (approx.) |
| δ-CH₂ | ~3.2 (t, 2H) | ~41.0 (approx.) |
| C=O (Acid) | - | ~174.7 |
| Cζ (Guanidinium) | - | ~157.0 (approx.) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicity is indicated in parentheses (s=singlet, t=triplet, m=multiplet).
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.
The ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺. Given the molecular formula C₁₁H₂₂N₄O₄, the molecular weight of the free base is 274.32 g/mol . Therefore, the [M+H]⁺ ion would have an m/z of approximately 275.17.
Common fragmentation pathways observed in tandem MS (MS/MS) experiments would include the characteristic loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) from the parent ion. Further fragmentation would involve cleavages along the arginine side chain, consistent with fragmentation patterns seen in peptides containing arginine. researchgate.net
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and other high-purity chemical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
This method uses a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. The compound is detected using an ultraviolet (UV) detector, typically at a low wavelength around 205-215 nm where the amide and carboxyl functionalities absorb light. google.com
In a typical analysis, a solution of the compound is injected into the HPLC system. The this compound elutes as a single, sharp major peak at a specific retention time. The purity is calculated by integrating the area of this main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a dominant main peak with minimal or no secondary peaks corresponding to impurities. ijlsci.inresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a pivotal technique for the analysis of this compound, offering robust methods for purity assessment, quantification, and chiral separation. Given the compound's polarity and the presence of the UV-active Boc protecting group, reversed-phase HPLC (RP-HPLC) with UV detection is commonly employed.
Detailed research findings indicate that the separation is typically achieved on C18 or C8 silica-based columns. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate buffer or water with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of the compound while separating it from potential impurities.
A critical aspect of quality control for this compound is the determination of its enantiomeric purity. researchgate.netnih.gov The synthesis of peptides requires amino acid derivatives of high optical purity to avoid the formation of undesired diastereomeric peptides. rsc.org Chiral HPLC methods are therefore indispensable. The direct enantioselective separation of Boc-protected amino acids can be successfully achieved using chiral stationary phases (CSPs). sigmaaldrich.comtandfonline.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for this purpose. sigmaaldrich.comsigmaaldrich.com For t-Boc amino acids, reversed-phase mode on these chiral columns is a viable and effective choice. sigmaaldrich.com These methods can determine the presence of the unwanted D-enantiomer, often in amounts as low as 0.15%. tandfonline.com The mobile phases used in these chiral separations are often compatible with mass spectrometry (LC/MS), allowing for further structural confirmation. sigmaaldrich.com
| Parameter | Condition | Purpose | Source |
| Column | Reversed-Phase C18 or C8 | Purity analysis | researchgate.net |
| Chiral Stationary Phase (e.g., Teicoplanin-based) | Enantiomeric purity | sigmaaldrich.comsigmaaldrich.com | |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., 0.1% HCOOH) | Purity analysis | researchgate.net |
| Polar organic or reversed-phase with volatile buffers | Chiral separation | sigmaaldrich.com | |
| Detection | UV-Vis (e.g., 205-280 nm) | Quantification & Purity | researchgate.netgoogle.com |
| Fluorescence (after derivatization) | High-sensitivity quantification | nih.gov | |
| Mass Spectrometry (MS) | Structural confirmation | nih.gov | |
| Flow Rate | 0.3 - 1.2 mL/min | Typical analytical flow | researchgate.netgoogle.com |
Gas Chromatography (GC)
The analysis of this compound by Gas Chromatography (GC) presents significant challenges due to the compound's low volatility and thermal instability. thermofisher.com Amino acids and their protected derivatives, particularly the highly polar arginine, tend to decompose in the high temperatures of the GC injector port rather than volatilizing. thermofisher.com Therefore, direct GC analysis is not feasible.
To overcome these limitations, chemical derivatization is an indispensable step for converting the analyte into a volatile and thermally stable form suitable for GC analysis. researchgate.net However, the guanidinium group in the arginine side chain complicates many standard derivatization procedures. For instance, arginine is known to be thermally unstable even after some common derivatization reactions. d-nb.info
Research into GC analysis of arginine often involves multi-step derivatization or a chemical conversion prior to derivatization. One common approach involves the enzymatic conversion of arginine to ornithine using arginase. nih.gov The resulting ornithine is then derivatized, for example, into its N(O,S)-isobutoxycarbonyl (isoBOC) methyl ester, which is amenable to GC analysis. nih.gov Another strategy involves silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com However, this can also lead to chemical transformations; arginine is converted to ornithine upon trimethylsilylation, meaning the analysis is indirect. researchgate.net A further method developed for stable isotope analysis involves derivatization to the N-acetyl isopropyl ester, which has been shown to be amenable to GC analysis on a mid-polarity column. bris.ac.uk
Due to these complexities and the indirect nature of the analysis, GC is less frequently used for routine purity testing of this compound compared to HPLC. It is more commonly applied in specific research contexts, such as metabolic analysis or stable isotope studies where the arginine moiety itself is the target of investigation after cleavage of the Boc group and subsequent, often complex, derivatization.
| Derivatization Strategy | Reagents | Resulting Analyte for GC | Key Considerations | Source |
| Silylation | MSTFA | N,N',O-tris(trimethylsilyl)ornithine | Arginine is converted to ornithine during derivatization. | researchgate.net |
| Acylation/Esterification | Isobutyl chloroformate, then methylation | N(O,S)-isobutoxycarbonyl ornithine methyl ester | Requires prior enzymatic conversion of arginine to ornithine. | nih.gov |
| Acylation/Esterification | Acetic anhydride, Isopropanol/HCl | N-acetyl-arginine isopropyl ester | Allows for direct analysis of the arginine backbone. | bris.ac.uk |
Biotechnological and Biochemical Research Applications
Building Block for Larger Peptides and Proteins
N-Boc-L-arginine hydrochloride monohydrate is a fundamental building block in the synthesis of peptides and proteins. chemimpex.comchemimpex.com The Boc protecting group is crucial for preventing unwanted reactions at the α-amino group during peptide chain elongation. google.comgoogle.com This protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), a widely used technique for the artificial production of peptides.
In SPPS, an amino acid, such as N-Boc-L-arginine, is coupled to a solid support resin. google.comgoogle.com The Boc group is then removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amino group for the next coupling reaction. google.comgoogle.com This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. The use of Boc-protected amino acids like this compound allows for the precise and sequential addition of amino acids, leading to the synthesis of high-purity peptides with defined sequences. nbinno.com
Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS) using N-Boc-L-arginine
| Step | Description | Reagents Commonly Used |
| Resin Loading | The first amino acid is attached to a solid support resin. | N-Boc-amino acid, DCC, DMAP |
| Deprotection | The Boc protecting group is removed from the α-amino group. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |
| Neutralization | The protonated amino group is neutralized. | Diisopropylethylamine (DIEA) in DCM |
| Coupling | The next N-Boc-protected amino acid is coupled to the free amino group. | N-Boc-amino acid, HBTU, HOBt, DIEA in DMF |
| Cleavage | The completed peptide is cleaved from the resin and side-chain protecting groups are removed. | Hydrofluoric acid (HF), TFMSA |
Enzymatic Studies and Biochemical Assays
The study of enzymes and the development of biochemical assays are critical areas where arginine and its derivatives play a significant role.
Role of Arginine Residues in Enzyme Function
Arginine residues are frequently found in the active sites of enzymes, where they play crucial roles in substrate binding, positioning, and catalysis. researchgate.netresearchgate.netnih.gov The positively charged guanidinium (B1211019) group of arginine can interact with negatively charged substrates, such as phosphate groups, through electrostatic interactions and hydrogen bonding. nih.gov This interaction is vital for the proper orientation of the substrate within the active site, facilitating the enzymatic reaction. nih.gov
While arginine is typically protonated at physiological pH, making it an unlikely candidate for a general base, some enzymes have evolved mechanisms to lower the pKa of an active site arginine, allowing it to function as a proton acceptor in catalysis. researchgate.net This has been observed in enzymes like IMP dehydrogenase and fumarate reductase. researchgate.net The local microenvironment of the active site, including the presence of nearby carboxylate groups, can influence the pKa of the arginine residue. researchgate.net
Table 2: Examples of Enzymes with Critical Arginine Residues
| Enzyme | Role of Arginine Residue | Reference |
| Glutamate Dehydrogenase | Involved in catalytic and regulatory functions. | scilit.com |
| Arginase | Catalyzes the hydrolysis of L-arginine to L-ornithine and urea. | nih.gov |
| Nitric Oxide Synthase (NOS) | Utilizes L-arginine as a substrate to produce nitric oxide. | nih.gov |
| Inosine-5'-monophosphate dehydrogenase | Arginine acts as a general base. | researchgate.net |
| Pectate/pectin lyases | Arginine acts as a general base. | researchgate.net |
Enzymatic Methods for L-Arginine Analysis in Biological Samples
Accurate quantification of L-arginine in biological samples is essential for clinical diagnostics and research. jst.go.jpresearchgate.net Several enzymatic methods have been developed for this purpose, offering high specificity and sensitivity compared to traditional colorimetric assays. jst.go.jpresearchgate.net
One common approach involves the use of the enzyme arginase, which catalyzes the conversion of L-arginine to ornithine and urea. nih.govresearchgate.net The products of this reaction can then be quantified using subsequent enzymatic reactions that produce a detectable signal, such as a colorimetric or fluorescent product. researchgate.net For instance, urease can be used to break down urea into ammonia (B1221849), which can then be measured. jst.go.jp
Another method utilizes arginine deiminase, which converts L-arginine to L-citrulline and ammonia. jst.go.jp The L-citrulline can then be measured in a coupled enzymatic assay. jst.go.jp These enzyme-based assays can be adapted for high-throughput screening and can detect L-arginine concentrations as low as 1 nmol per well. abcam.cnsigmaaldrich.com
Table 3: Comparison of Enzymatic Assays for L-Arginine Detection
| Assay Principle | Key Enzymes | Detection Method | Advantages |
| Arginase-based | Arginase, Urease, Glutamate Dehydrogenase | Colorimetric, Fluorometric | High selectivity |
| Arginine Deiminase-based | Arginine Deiminase, Argininosuccinate (B1211890) Synthetase | Colorimetric | High selectivity, can be used for real-time monitoring |
| Decarboxylase-based | Arginine Decarboxylase | Potentiometric (CO2 electrode) | Simple, reproducible |
Gene Delivery Systems
The development of safe and efficient gene delivery systems is a major focus of gene therapy research. This compound and arginine-rich peptides are being explored for their potential in non-viral gene delivery. chemimpex.comchemimpex.com
Nucleic Acid Carrier Applications
The positively charged guanidinium groups of arginine residues can interact electrostatically with the negatively charged phosphate backbone of nucleic acids like DNA and RNA. researchgate.net This interaction allows for the condensation of nucleic acids into compact nanoparticles, which can protect them from degradation by nucleases and facilitate their entry into cells.
Arginine-rich cell-penetrating peptides (CPPs) have been shown to effectively transport various cargo molecules, including nucleic acids, across cell membranes. researchgate.net The incorporation of N-Boc-L-arginine into synthetic peptides allows for the precise control over the number and spacing of arginine residues, which can influence the efficiency of nucleic acid binding and delivery. These synthetic carriers offer a potentially safer alternative to viral vectors for gene therapy. chemimpex.com
Ergogenic Supplement Research
L-arginine has gained attention as a potential ergogenic aid in the field of sports nutrition, primarily due to its role as a precursor for nitric oxide (NO) synthesis. nih.govresearchgate.netnih.gov Nitric oxide is a potent vasodilator, and increased NO production is hypothesized to enhance blood flow to exercising muscles, thereby improving nutrient delivery and waste removal. researchgate.netnih.gov
Research into the effects of L-arginine supplementation on athletic performance has yielded mixed results. nih.govresearchgate.net Some studies have reported improvements in exercise capacity, peak oxygen consumption, and strength performance following L-arginine supplementation. nih.govnih.gov For instance, one study on male soccer players found that daily supplementation with 2 grams of L-arginine for 45 days significantly increased VO2 max. researchgate.net
However, other studies have found no significant effects on muscle function, body composition, or performance. nih.gov The conflicting findings may be due to variations in study design, including the dosage of L-arginine, the duration of supplementation, and the training status of the participants. Further research is needed to fully elucidate the ergogenic potential of L-arginine. researchgate.net
Table 4: Summary of Selected Studies on L-Arginine Supplementation and Exercise Performance
| Study Population | L-Arginine Dose | Duration | Key Findings | Reference |
| Male weight trainers | ~8 grams/day | Not specified | No positive influence on muscle function or body composition. | nih.gov |
| Patients with pulmonary hypertension | 1.5 g per 10 kg body weight/day | 7 days | Significant increase in peak oxygen consumption. | nih.gov |
| Male soccer players | 2 g/day | 45 days | Significant increase in VO2 max. | researchgate.net |
| Healthy, active volunteers | 2 g | Acute | Improved performance in Wingate Test and Upper Body 1RM. | nih.gov |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting molecular geometries, vibrational frequencies, and electronic properties.
Prediction of Piezoelectric Properties in Single Crystals
Piezoelectricity, the generation of an electrical charge in response to applied mechanical stress, is a property exhibited by certain crystalline materials. While direct DFT calculations on the piezoelectric tensor of N-Boc-L-arginine hydrochloride monohydrate are not available, studies on the parent L-arginine provide a strong foundation for what might be expected.
Recent research has utilized DFT to predict the energy harvesting capabilities of amino acid crystals, including L-arginine. frontiersin.org L-arginine is predicted to have a notable piezoelectric voltage constant. frontiersin.org For instance, DFT calculations have predicted a maximum piezoelectric voltage constant (gᵢⱼ) for L-arginine of 274 mV m/N. frontiersin.org The introduction of the bulky tert-butoxycarbonyl (Boc) protecting group, along with the hydrochloride and water of hydration, would significantly alter the crystal packing and symmetry compared to pure L-arginine. These changes would, in turn, influence the piezoelectric tensor. The crystal structure of L-arginine monohydrobromide monohydrate, which is isomorphous with the hydrochloride, reveals a complex three-dimensional network of hydrogen bonds that would be central to the piezoelectric response. bohrium.com It is the distortion of this network and the molecular dipoles under strain that gives rise to the piezoelectric effect. A comprehensive DFT study on this compound would be necessary to quantify its specific piezoelectric coefficients.
Table 1: Predicted Piezoelectric Properties of L-Arginine (Analogous Data)
| Property | Predicted Value | Reference |
|---|---|---|
| Maximum Piezoelectric Voltage Constant (gᵢⱼ) | 274 mV m/N | frontiersin.org |
| Maximum Piezoelectric Strain Constant (dᵢⱼ) | 6.52 pC/N | frontiersin.org |
This table presents data for L-arginine as a proxy, due to the absence of specific data for this compound.
Analysis of Intermolecular Hydrogen Bonding
The crystal lattice of this compound is stabilized by an extensive network of hydrogen bonds. DFT calculations are exceptionally well-suited for analyzing these interactions. The key functional groups involved are the guanidinium (B1211019) group of the arginine side chain, the carboxyl group, the Boc-group's carbonyl, the chloride ion, and the water molecule.
Studies on arginine-containing peptides and their crystal structures have shown that the guanidinium group is a versatile hydrogen bond donor, capable of forming multiple interactions. nih.gov In the crystal structure of L-arginine hydrobromide monohydrate, the arginine molecules exist as zwitterions with protonated guanidyl and amino groups, which form a three-dimensional network of hydrogen bonds with the bromide ions, water molecules, and carboxylate groups of neighboring molecules. bohrium.com A DFT analysis of this compound would involve optimizing the crystal geometry and then calculating the electron density to identify bond critical points, which are indicative of hydrogen bonds. This analysis can quantify the strength of each hydrogen bond and elucidate the roles of the chloride ion and water molecule in bridging different parts of the molecular structure.
Molecular Modeling
Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling can be used to understand its conformational preferences and its interactions with other molecules, such as solvents or reactants in peptide synthesis.
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations, including but not limited to DFT, provide the most fundamental level of theory for understanding chemical systems. Ab initio methods, which are a class of QM calculations, can be used to study molecules with a high degree of accuracy.
For a molecule like this compound, QM calculations can be used to determine a variety of properties. For example, quantum chemical studies on biogenic amino acids have been used to evaluate properties such as dipole moments, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations have shown that arginine in its zwitterionic form can exhibit a large dipole moment. nih.gov The presence of the Boc group and the counter-ion in this compound would further modulate these electronic properties. A detailed QM study could map the electrostatic potential surface of the molecule, highlighting the electron-rich and electron-poor regions, which are key to understanding its reactivity and intermolecular interactions.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| L-arginine |
| L-arginine hydrobromide monohydrate |
| N-alpha-t-Boc-L-Arginine |
Future Research Directions and Emerging Applications
Novel Derivative Synthesis for Enhanced Bioactivity
The chemical scaffold of N-Boc-L-arginine is an ideal starting point for synthesizing novel derivatives with tailored biological activities. By modifying its structure, researchers can enhance its efficacy, specificity, and stability, leading to the development of new classes of therapeutic agents.
One major area of focus is the development of peptidomimetics , which are compounds that mimic the structure and function of natural peptides but with improved properties like better bioavailability and resistance to enzymatic degradation. nih.gov The guanidino group of arginine is crucial for many biological interactions, but its high basicity can lead to poor selectivity and oral bioavailability. nih.gov Research is therefore directed towards creating arginine mimetics with reduced basicity that can still effectively interact with biological targets such as thrombin, factor Xa, and nitric oxide synthase, which are implicated in blood coagulation disorders and various other diseases. nih.gov
Another significant avenue is the synthesis of derivatives with enhanced antimicrobial properties . N-Boc-L-arginine serves as a key building block in the creation of short cationic antibacterial peptides. caymanchem.com The strategic incorporation of arginine residues is fundamental to the pharmacophore of these peptides, which exhibit potent activity against various bacterial strains. caymanchem.com Research is also exploring N-substituted-β-amino acid derivatives, which have shown promising antimicrobial activity. mdpi.com
Furthermore, modifying N-Boc-L-arginine to increase its lipophilicity is a strategy to improve its ability to cross biological membranes, a common challenge with peptide-based drugs. nih.gov One approach involves the guanidinylation of ornithine derivatives to produce arginine building blocks with increased lipophilicity, which can then be incorporated into peptide prodrugs. nih.gov
| Derivative Class | Modification Strategy | Enhanced Bioactivity | Potential Application |
|---|---|---|---|
| Arginine Mimetics | Modification of the guanidino group to reduce basicity. nih.gov | Improved selectivity and oral bioavailability. nih.gov | Inhibitors for trypsin-like serine proteases (e.g., thrombin, factor Xa). nih.gov |
| Cationic Peptides | Incorporation as a key building block in short peptide chains. caymanchem.com | Potent antibacterial activity. caymanchem.com | Development of new antibiotics. caymanchem.com |
| Lipophilic Prodrugs | Guanidinylation of ornithine to create arginine derivatives with increased lipophilicity. nih.gov | Improved membrane permeability. nih.gov | Enhanced delivery of peptide-based therapeutics. nih.gov |
Targeted Drug Delivery System Advancements
The development of sophisticated drug delivery systems is crucial for maximizing therapeutic efficacy while minimizing off-target effects. N-Boc-L-arginine and its derivatives are being increasingly integrated into various platforms to achieve targeted delivery.
Liposomal formulations represent a significant area of advancement. Liposomes, which are vesicles composed of lipid bilayers, can encapsulate therapeutic agents and improve their solubility and stability. nih.gov Coating liposomes with poly-L-arginine (which can be synthesized from N-Boc-L-arginine) creates cationic liposomes that can efficiently form complexes with anionic molecules like DNA for gene delivery. nih.gov Recent studies have also explored the liposomal encapsulation of L-arginine to enhance its therapeutic effects in conditions like preeclampsia by increasing its half-life and placental delivery. biorxiv.org Arginine-based lipids are being designed to form liposomal vesicles that can carry a cargo of therapeutic agents, such as siRNA, for targeted gene silencing. google.com
Another promising approach involves the use of nanoparticles . For instance, researchers have designed poly(ethylene glycol)-block-poly(L-arginine) copolymers that self-assemble into micelles. nih.gov These nanoparticles can be targeted to macrophages in the tumor microenvironment, where the delivered arginine is converted into nitric oxide (NO), a molecule with antitumor properties. nih.gov This strategy represents a novel form of NO-based anticancer immunotherapy. nih.gov Similarly, nanovesicles co-loaded with L-arginine and a chemotherapeutic drug like doxorubicin (B1662922) have been developed. nih.gov Triggered by near-infrared light, these vesicles release NO, which helps to reverse drug resistance in cancer cells. nih.gov
Bioconjugation is another key technique where N-Boc-L-arginine derivatives are employed. These derivatives can be used to attach peptides to other biomolecules, enhancing the specificity and efficacy of therapeutic agents in targeted drug delivery systems. chemimpex.com
| Delivery Platform | Role of Arginine Derivative | Mechanism/Advantage | Therapeutic Target |
|---|---|---|---|
| Cationic Liposomes | Poly-L-arginine coating on liposomes. nih.gov | Efficiently complexes with anionic DNA for gene delivery. nih.gov | Gene therapy applications. nih.gov |
| Polymeric Micelles | Forms the core of a poly(L-arginine)-based block copolymer. nih.gov | Delivers arginine to macrophages for NO-based immunotherapy. nih.gov | Cancer therapy. nih.gov |
| NIR-Stimulated Nanovesicles | Co-loaded with a chemotherapeutic agent. nih.gov | Releases nitric oxide upon stimulation to overcome drug resistance. nih.gov | Drug-resistant cancers. nih.gov |
| Bioconjugates | Used to link peptides to other biomolecules. chemimpex.com | Enhances specificity and efficacy of therapeutic agents. chemimpex.com | Targeted therapies for cancer and metabolic disorders. chemimpex.com |
Exploration in New Therapeutic Areas
The fundamental role of L-arginine in various physiological and pathological processes opens the door for its derivatives, synthesized from precursors like N-Boc-L-arginine hydrochloride monohydrate, to be explored in a multitude of therapeutic areas.
In oncology , beyond the drug delivery systems mentioned above, organotin(IV) complexes derived from Nα-(tert-Butoxycarbonyl)-l-arginine have demonstrated significant cytotoxic activity against human colorectal carcinoma cells, in some cases exceeding that of the conventional chemotherapy drug cisplatin. peptide.com
The field of cardiovascular health is another promising area. L-arginine is the substrate for nitric oxide synthase (NOS), which produces nitric oxide—a critical molecule for vasodilation and blood pressure regulation. chemimpex.comnih.gov Research indicates that L-arginine supplementation can be beneficial in conditions associated with endothelial dysfunction, such as hypertension and diabetes. nih.gov This suggests that derivatives designed for controlled release or enhanced uptake could offer improved therapeutic benefits.
There is growing interest in the role of L-arginine metabolism in neurological disorders . Conditions such as traumatic brain injury, intracerebral hemorrhage, and subarachnoid hemorrhage are associated with alterations in the L-arginine-NO pathway. nih.govnih.gov Research is investigating how modulating this pathway could mitigate secondary brain injury. nih.gov Furthermore, the L-arginine-eNOS-NO system is implicated in cerebral small vessel disease and associated cognitive impairments, suggesting that L-arginine-based therapies could be a strategy to restrain cognitive decline. mdpi.com Pathological levels of NO are also linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease. usc.edu
Finally, metabolic diseases such as obesity and type 2 diabetes are potential targets. L-arginine supplementation has been shown to reduce body fat, improve glucose metabolism, and enhance insulin (B600854) sensitivity in various studies. nih.govnih.gov Developing advanced derivatives could lead to more effective treatments for these widespread conditions. nih.gov
Biomaterials and Nanotechnology Integration
The integration of N-Boc-L-arginine-derived molecules into biomaterials and nanotechnology is paving the way for advanced applications in regenerative medicine and beyond. The arginine moiety, with its positive charge and ability to engage in specific biological interactions, is particularly valuable for functionalizing materials.
A key area of development is in hydrogel scaffolds for tissue engineering. mdpi.com Hydrogels are highly hydrated, three-dimensional polymer networks that can mimic the extracellular matrix. mdpi.comnih.gov By functionalizing these hydrogels with arginine, researchers can significantly enhance cell adhesion, proliferation, and differentiation. For example, arginine-biofunctionalized hydrogel scaffolds composed of materials like carboxymethyl cellulose (B213188) and chitosan (B1678972) have been shown to promote wound healing by supporting the growth of fibroblast and keratinocyte cultures. nih.govnih.govresearchgate.net
In bone tissue engineering , arginine-presenting peptide hydrogels are being developed as biomimetic scaffolds. nih.gov These hydrogels can be decorated with hydroxyapatite, the main mineral component of bone, to create a composite material with high mechanical strength that supports cell adhesion and viability, promoting bone regeneration. nih.gov Hybrid hydrogels combining hyaluronic acid with arginine-based poly(ester amide) have also shown promise as scaffolds that enhance osteogenic differentiation and bone regeneration. researchgate.net
The inherent properties of arginine are also being leveraged in nanotechnology for applications such as creating antimicrobial surfaces . The ability to graft arginine-containing peptides onto surfaces can impart them with the ability to kill bacteria, which is critical for medical implants and devices.
| Material/Platform | Composition/Functionalization | Key Property | Emerging Application |
|---|---|---|---|
| Wound Healing Scaffolds | Carboxymethyl cellulose-chitosan-polyvinyl alcohol hydrogel biofunctionalized with L-arginine. nih.govnih.gov | Enhanced cellular attachment and proliferation of skin cells. nih.govnih.gov | Advanced wound dressings and skin substitutes. nih.govnih.gov |
| Bone Regeneration Scaffolds | Peptide-based hydrogels with Fmoc-arginine, decorated with hydroxyapatite. nih.gov | High mechanical strength and support for cell adhesion. nih.gov | Biomimetic scaffolds for bone tissue engineering. nih.gov |
| Hybrid Bone Scaffolds | Arginine-based poly(ester amide) integrated with hyaluronic acid hydrogel. researchgate.net | Enhanced osteogenic differentiation and in vivo bone regeneration. researchgate.net | Injectable scaffolds for bone defect repair. researchgate.net |
Q & A
Basic Research Questions
Q. What are the key considerations for using N-Boc-L-arginine hydrochloride monohydrate in solid-phase peptide synthesis (SPPS)?
- Methodological Answer:
- Protection Strategy: The tert-butoxycarbonyl (Boc) group protects the α-amino group during SPPS, preventing unintended side reactions. The guanidine group in arginine requires orthogonal protection (e.g., tosyl or nitro groups) to avoid side-chain interference .
- Coupling Agents: Use carbodiimides (e.g., DCC) or active esters (e.g., HOBt) to activate the carboxyl group for peptide bond formation. Monitor coupling efficiency via Kaiser test or FT-IR .
- Deprotection: Remove the Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization for subsequent couplings .
Q. How is the purity of this compound characterized in synthetic workflows?
- Methodological Answer:
- HPLC: Use reverse-phase C18 columns with UV detection (220–280 nm) to assess purity. Mobile phases often include water/acetonitrile with 0.1% TFA .
- NMR: Analyze and spectra in deuterated solvents (e.g., DO or DMSO-d) to confirm structural integrity. Key peaks include Boc tert-butyl protons (~1.4 ppm) and arginine backbone signals .
- TLC: Monitor reactions using silica plates and ninhydrin staining for free amine detection .
Q. What storage and handling precautions are critical for maintaining compound stability?
- Methodological Answer:
- Storage: Store at room temperature in airtight containers with desiccants to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light or humidity .
- Handling: Use anhydrous solvents (e.g., DMF, DCM) during synthesis to minimize side reactions. Conduct reactions under inert gas (N/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can coupling efficiency be optimized for N-Boc-L-arginine in challenging peptide sequences?
- Methodological Answer:
- Solvent Selection: Use DMF for improved solubility of protected arginine. Additives like DIEA (N,N-diisopropylethylamine) enhance activation in carbodiimide-mediated couplings .
- Temperature Control: Perform couplings at 0–4°C to minimize racemization, especially in sterically hindered sequences .
- Microwave-Assisted Synthesis: Reduce reaction times and improve yields by 10–15% using controlled microwave irradiation (50–60°C, 20–30 W) .
Q. How to resolve contradictions in NMR data caused by hydrate or hydrochloride interactions?
- Methodological Answer:
- Deuterated Solvents: Use DO to identify exchangeable protons (e.g., guanidine NH). For hydrochloride salts, confirm chloride counterion integration in -NMR .
- Variable Temperature NMR: Heat samples to 50–60°C to distinguish overlapping peaks from hydrate vs. anhydrous forms .
- HSQC Experiments: Correlate - signals to resolve ambiguities in backbone or side-chain assignments .
Q. What strategies minimize racemization during Boc-deprotection of arginine-rich peptides?
- Methodological Answer:
- Acid Choice: Replace TFA with milder acids (e.g., HCl/dioxane) for sensitive sequences. Monitor racemization via chiral HPLC or Marfey’s reagent .
- Low-Temperature Deprotection: Conduct TFA treatment at –20°C for 10–15 minutes to reduce epimerization risk .
Q. How does the stability of this compound vary under extreme pH or temperature?
- Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–12) and analyze degradation via LC-MS. The Boc group is labile under strongly acidic (pH < 2) or basic (pH > 10) conditions .
- Thermal Gravimetric Analysis (TGA): Determine decomposition temperatures (typically >150°C) and hydrate loss events (~100°C) .
Q. How to troubleshoot byproduct formation during Boc-Arg incorporation into hydrophobic peptides?
- Methodological Answer:
- Byproduct Identification: Use LC-MS to detect truncated sequences or guanidine-modified adducts. Common issues include incomplete deprotection or side-chain aggregation .
- Solvent Additives: Incorporate chaotropic agents (e.g., urea) or polar aprotic solvents (e.g., NMP) to improve solubility of hydrophobic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
